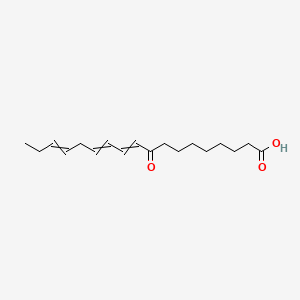
9-Oxooctadeca-10,12,15-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxooctadeca-10,12,15-trienoic acid is a compound with the molecular formula C₁₈H₂₈O₃. It is a derivative of α-linolenic acid and is known for its presence in certain plant extracts, such as tomato (Solanum lycopersicum) extract . This compound has garnered interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxooctadeca-10,12,15-trienoic acid typically involves the oxidation of α-linolenic acid. One common method is the use of specific oxidizing agents under controlled conditions to introduce the oxo group at the 9th position of the fatty acid chain . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources rich in α-linolenic acid, followed by chemical modification to introduce the oxo group. This process ensures a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
9-Oxooctadeca-10,12,15-trienoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Catalysts: Various catalysts can be used to enhance the reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, further oxidized compounds, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-Oxooctadeca-10,12,15-trienoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Industry: Utilized in the development of bioactive compounds and as an ingredient in certain formulations.
Mecanismo De Acción
The mechanism of action of 9-Oxooctadeca-10,12,15-trienoic acid involves its interaction with specific molecular targets and pathways. One notable target is the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism . The compound activates PPARα, leading to the induction of target gene expression and subsequent metabolic effects.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxooctadeca-10,12-dienoic acid: Another oxo fatty acid with similar structural features but differing in the number and position of double bonds.
α-Linolenic acid: The parent compound from which 9-Oxooctadeca-10,12,15-trienoic acid is derived.
9-Oxo-10,12,15-octadecatrienoic acid: An isomer with different double bond configurations.
Uniqueness
This compound is unique due to its specific oxo group placement and the presence of three conjugated double bonds. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H28O3 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
9-oxooctadeca-10,12,15-trienoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21) |
Clave InChI |
ACHDMUPTZYZIGR-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















